molecular formula C4H8Br2O B104651 1,4-Dibromobutan-2-ol CAS No. 19398-47-1

1,4-Dibromobutan-2-ol

Cat. No. B104651
CAS RN: 19398-47-1
M. Wt: 231.91 g/mol
InChI Key: PSSRAPMBSMSACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05109013

Procedure details

With stirring 1,4-dibromo-2-butanol (696 g, 3 mol) was added dropwise to cyclohexylamine (595 g, 6 mol). The addition was rapid until the reaction temperature reached 130° C. and then slowed so as to maintain the temperature at 130°-135° C. When the addition was completed the mixture was heated at 130° C. for 2 h. The mixture was then poured into 3 L of water with stirring. The aqueous mixture was filtered and the filtrate extracted with 1 L of ether. The aqueous solution was basified with 50% sodium hydroxide solution. The oil which separated from solution was removed. The aqueous layer was extracted with three 400 ml portions of ether and the extract combined with the oil. The ether solution was dried (Na2SO4) and concentrated. The residual oil was distilled and the fraction boiling at 165°-180° C./39 mm was collected. A higher boiling fraction (180°-190° C./39 mm) was collected and redistilled to give some additional material boiling at 165°-180° C./39 mm for a total yield of 329.6 g (77%).
Quantity
696 g
Type
reactant
Reaction Step One
Quantity
595 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([OH:7])[CH2:4][CH2:5]Br.[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>O>[CH:8]1([N:14]2[CH2:5][CH2:4][CH:3]([OH:7])[CH2:2]2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
696 g
Type
reactant
Smiles
BrCC(CCBr)O
Name
Quantity
595 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
reached 130° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 130°-135° C
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The aqueous mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with 1 L of ether
CUSTOM
Type
CUSTOM
Details
The oil which separated from solution
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with three 400 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 165°-180° C./39 mm was collected
CUSTOM
Type
CUSTOM
Details
A higher boiling fraction (180°-190° C./39 mm) was collected
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.